AH 8507

説明

特性

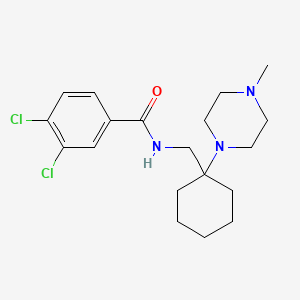

IUPAC Name |

3,4-dichloro-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27Cl2N3O/c1-23-9-11-24(12-10-23)19(7-3-2-4-8-19)14-22-18(25)15-5-6-16(20)17(21)13-15/h5-6,13H,2-4,7-12,14H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVJZGXJJBBWIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601342407 |

Source

|

| Record name | 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41805-63-4 |

Source

|

| Record name | 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MK-8507

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-8507 is a novel, investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under development for the once-weekly oral treatment of HIV-1 infection. As an allosteric inhibitor, MK-8507 binds to a hydrophobic pocket within the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the viral replication cycle. This binding event induces conformational changes in the enzyme, ultimately disrupting its catalytic activity and preventing the conversion of viral RNA into DNA. This document provides a comprehensive overview of the mechanism of action of MK-8507, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

MK-8507 functions as a non-competitive inhibitor of HIV-1 RT. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleoside triphosphates (dNTPs) for the enzyme's active site, MK-8507 binds to a distinct, allosteric site known as the NNRTI binding pocket.[1] This pocket is located approximately 10 Å from the polymerase active site within the p66 subunit of the RT heterodimer.[1]

The binding of MK-8507 to this pocket induces significant conformational changes in the three-dimensional structure of the reverse transcriptase enzyme. These structural alterations affect the flexibility and positioning of key domains of the enzyme, including the "thumb" and "fingers" subdomains, which are crucial for the proper binding and positioning of the nucleic acid template and primer, as well as the incoming dNTPs. This distortion of the enzyme's structure ultimately leads to a non-functional polymerase active site, thereby inhibiting DNA synthesis and halting viral replication.

Signaling Pathway of MK-8507 Action

Caption: Allosteric inhibition of HIV-1 RT by MK-8507.

Quantitative Analysis of In Vitro Activity

The antiviral potency of MK-8507 has been evaluated in various in vitro assays against wild-type HIV-1 and a panel of resistant variants.

Table 1: In Vitro Antiviral Activity of MK-8507 against Wild-Type HIV-1

| Parameter | Value | Cell Line/Assay | Reference |

| IC₅₀ | 51.3 nM | Multiple cycle assay | [2] |

Table 2: In Vitro Activity of MK-8507 against NNRTI-Resistant HIV-1 Variants

| Mutation | Fold Change in IC₅₀ | Assay Type | Reference |

| K103N | < 5 | PhenoSense® Assay | [2] |

| Y181C | < 5 | PhenoSense® Assay | [2] |

| G190A | < 5 | PhenoSense® Assay | [2] |

| V106A | Not specified | Resistance Selection | [2] |

| V106M | Not specified | Resistance Selection | [2] |

Note: In resistance selection experiments, V106A was the primary mutation observed with subtype B virus, and V106M was the primary mutation with subtypes A and C.[2]

Pharmacokinetics

Clinical trials in healthy adults and people living with HIV-1 have characterized the pharmacokinetic profile of MK-8507, supporting its potential for once-weekly dosing.

Table 3: Single-Dose Pharmacokinetic Parameters of MK-8507 in Healthy Adults

| Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | AUC₀₋∞ (ng·hr/mL) | t₁/₂ (hr) | Reference |

| 100 mg | 1030 | 4.0 | 88900 | 73.5 | |

| 200 mg | 2110 | 4.0 | 185000 | 74.4 | |

| 400 mg | 3960 | 4.0 | 363000 | 83.8 |

Table 4: Multiple-Dose Pharmacokinetic Parameters of MK-8507 in Healthy Adults (Once Weekly for 3 Weeks)

| Dose | Cₘₐₓ (ng/mL) | C₂₄ₕ (ng/mL) | AUC₀₋₁₆₈ₕ (ng·hr/mL) | t₁/₂ (hr) | Reference |

| 100 mg | 1240 | 661 | 108000 | 67.4 | |

| 200 mg | 2440 | 1320 | 224000 | 73.5 | |

| 400 mg | 4580 | 2580 | 437000 | 72.3 |

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the evaluation of MK-8507.

Multiple Cycle Antiviral Activity Assay (IC₅₀ Determination)

This assay is designed to determine the concentration of an antiviral agent that inhibits 50% of viral replication over multiple rounds of infection.

Caption: Generalized workflow for IC₅₀ determination.

Protocol:

-

Cell Preparation: Human T-lymphoid cell lines permissive to HIV-1 infection (e.g., MT-4, CEM-SS) are cultured and maintained in appropriate growth medium.

-

Compound Preparation: MK-8507 is serially diluted in culture medium to generate a range of concentrations.

-

Infection: Cells are seeded into 96-well microtiter plates and infected with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately following infection, the serial dilutions of MK-8507 are added to the wells. Control wells include virus-infected cells without the drug (virus control) and uninfected cells (cell control).

-

Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication, typically 4 to 5 days, at 37°C in a humidified CO₂ incubator.

-

Quantification of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 capsid protein concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA), or by assessing the cytopathic effect of the virus on the host cells using a cell viability assay (e.g., MTS or XTT).

-

Data Analysis: The results are used to generate a dose-response curve, and the IC₅₀ value, the concentration of MK-8507 that inhibits viral replication by 50%, is calculated.

PhenoSense® Assay (Resistance Profiling)

The PhenoSense® assay is a phenotypic drug resistance assay that measures the ability of a patient's HIV-1 virus to replicate in the presence of different antiretroviral drugs.

Caption: Overview of the PhenoSense® assay process.

Protocol:

-

Sample Preparation: Viral RNA is extracted from a patient's plasma sample, or proviral DNA is extracted from infected cells.

-

Amplification and Cloning: The protease and reverse transcriptase regions of the viral genome are amplified using reverse transcription-polymerase chain reaction (RT-PCR) or PCR. These amplified gene segments are then inserted into a proprietary HIV-1 vector that lacks these regions and contains a luciferase reporter gene.

-

Production of Pseudotyped Virus: The recombinant vectors are used to transfect a producer cell line, resulting in the production of replication-defective viral particles that contain the patient-derived protease and reverse transcriptase enzymes and the luciferase reporter gene.

-

Infection and Drug Susceptibility Testing: Target cells are infected with the pseudotyped virus particles in the presence of serial dilutions of MK-8507.

-

Luciferase Assay: After a single round of replication, the cells are lysed, and the activity of the luciferase enzyme is measured. The amount of light produced is proportional to the extent of viral replication.

-

Data Analysis: The drug concentration that inhibits viral replication by 50% (IC₅₀) is determined for the patient's virus and a wild-type reference virus. The fold change in IC₅₀ is calculated by dividing the IC₅₀ of the patient's virus by the IC₅₀ of the reference virus.

Conclusion

MK-8507 represents a potent non-nucleoside reverse transcriptase inhibitor with a mechanism of action centered on the allosteric inhibition of HIV-1 RT. Its in vitro activity against both wild-type and common NNRTI-resistant strains of HIV-1, combined with a pharmacokinetic profile suitable for once-weekly dosing, highlighted its potential as a valuable addition to antiretroviral therapy. However, the development of MK-8507 was paused due to safety concerns observed in a Phase 2 clinical trial when used in combination with islatravir.[3] Despite the discontinuation of its development, the technical data and understanding of its mechanism of action contribute to the broader knowledge base for the future design and development of novel antiretroviral agents.

References

- 1. RESISTANCE PROFILE OF MK-8507, A NOVEL NNRTI SUITABLE FOR WEEKLY ORAL HIV TREATMENT [natap.org]

- 2. Exploring the dNTP -binding site of HIV-1 reverse transcriptase for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MSD/Merck stop once-weekly NNRTI MK-8507: islatravir studies continue with closer monitoring | HIV i-Base [i-base.info]

In-Depth Technical Guide: Ulonivirine and the HIV-1 Reverse Transcriptase Binding Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulonivirine (MK-8507) is a next-generation, orally administered non-nucleoside reverse transcriptase inhibitor (NNRTI) under investigation for the treatment of HIV-1 infection. Its key characteristic is a pharmacokinetic profile that supports a once-weekly dosing regimen, a significant potential advancement in antiretroviral therapy. This document provides a comprehensive technical overview of ulonivirine's interaction with its molecular target, the HIV-1 reverse transcriptase (RT), with a focus on its binding site, inhibitory activity, and resistance profile. The information presented herein is intended to support research and development efforts in the field of HIV-1 therapeutics.

Mechanism of Action

Ulonivirine is a potent and selective allosteric inhibitor of HIV-1 RT.[1][2] It binds to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[3][4] This binding event induces a conformational change in the enzyme, which ultimately disrupts the catalytic activity of the polymerase, preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[3]

Quantitative Analysis of Inhibitory Activity

The antiviral potency of ulonivirine has been evaluated in various in vitro assays. The half-maximal inhibitory concentration (IC50) against wild-type HIV-1 has been determined to be 51.3 nM .[5]

Table 1: Ulonivirine IC50 Data

| Virus Strain | IC50 (nM) | Fold Change vs. Wild-Type |

| Wild-Type HIV-1 (Subtype B) | 51.3 | 1.0 |

| K103N Mutant | < 256.5 | < 5 |

| Y181C Mutant | < 256.5 | < 5 |

| G190A Mutant | < 256.5 | < 5 |

Data sourced from in vitro multiple cycle assays.[5]

Resistance Profile

A critical aspect of any new antiretroviral agent is its profile against drug-resistant viral strains. Ulonivirine has demonstrated a favorable resistance profile, retaining significant activity against common NNRTI-associated resistance mutations.

Key Resistance-Associated Mutations:

-

Maintained Activity: Ulonivirine shows less than a 5-fold shift in IC50 against viruses with the K103N, Y181C, and G190A mutations, which are common resistance mutations for earlier-generation NNRTIs.[5][6][7]

-

Primary Resistance Pathway: In vitro resistance selection studies have identified the V106A mutation in subtype B HIV-1 and V106M in subtypes A and C as the primary mutations conferring resistance to ulonivirine.[5]

-

Other Observed Mutations: Other mutations, such as E138K, H221Y, Y188L, P225H, F227C/L, M230L, L234I, P236L, and Y318F, have been observed in combination with the primary V106A/M mutations.[5] In a clinical study, the F227C mutation was detected in a participant who experienced viral rebound.[8][9][10]

The HIV-1 Reverse Transcriptase NNRTI Binding Site

The non-nucleoside reverse transcriptase inhibitor binding pocket (NNIBP) is a hydrophobic pocket located in the p66 subunit of HIV-1 RT, approximately 10 Å from the polymerase active site.[4] This pocket is the target for all NNRTIs, including ulonivirine.

Logical Relationship of NNRTI Binding and Inhibition

Caption: Ulonivirine binds to the NNRTI binding pocket, inducing a conformational change that inhibits polymerase activity.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Multiple Cycle Assay)

This assay is a cell-based method used to determine the half-maximal inhibitory concentration (IC50) of a compound against HIV-1 replication.

Principle: This assay measures the ability of a compound to inhibit HIV-1 replication over multiple rounds of infection in a cell culture system. The reduction in viral replication is typically quantified by measuring the activity of a reporter gene (e.g., luciferase) or by quantifying viral antigens (e.g., p24).

Methodology:

-

Cell Culture: Maintain a suitable host cell line (e.g., MT-4 cells) in appropriate culture medium.

-

Compound Preparation: Prepare serial dilutions of ulonivirine in culture medium.

-

Infection: Seed cells in a 96-well plate and infect with a known amount of HIV-1 virus stock in the presence of the serially diluted ulonivirine. Include appropriate controls (virus only, cells only, and a reference inhibitor).

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-5 days).

-

Quantification of Viral Replication:

-

Luciferase Assay: If using a reporter virus, lyse the cells and measure luciferase activity using a luminometer.

-

p24 ELISA: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.

-

-

Data Analysis: Plot the percentage of inhibition of viral replication against the logarithm of the ulonivirine concentration. Use a non-linear regression analysis to calculate the IC50 value.

Experimental Workflow for IC50 Determination

Caption: A stepwise workflow for determining the in vitro IC50 of ulonivirine against HIV-1.

PhenoSense® HIV Drug Resistance Assay

This is a commercially available phenotypic assay that measures the susceptibility of a patient's HIV-1 virus to a panel of antiretroviral drugs.

Principle: The assay involves inserting the reverse transcriptase and protease coding regions from a patient's plasma HIV-1 RNA into a standardized viral vector that contains a luciferase reporter gene. The resulting recombinant virus is then used to infect cells in the presence of serial dilutions of antiretroviral drugs. Drug susceptibility is determined by measuring the concentration of the drug required to inhibit viral replication by 50%.[5]

Methodology:

-

Sample Collection and RNA Extraction: Patient plasma is collected, and viral RNA is extracted.[3][6][7][11]

-

RT-PCR and Gene Amplification: The reverse transcriptase and protease coding regions are amplified from the viral RNA using RT-PCR.[5]

-

Cloning: The amplified patient-derived gene fragments are inserted into a proviral DNA clone that lacks the corresponding region of the RT and protease genes but contains a firefly luciferase indicator gene.[5]

-

Production of Pseudovirions: The recombinant DNA is transfected into human embryonic kidney 293 cells to produce pseudovirions containing the patient's RT and protease enzymes.

-

Infection and Drug Susceptibility Testing: The pseudovirions are used to infect target cells in 96-well plates containing serial dilutions of ulonivirine and other antiretroviral drugs.

-

Luciferase Assay: After a set incubation period, the cells are lysed, and luciferase activity is measured.

-

Data Analysis: The light output is measured, and the drug concentration that inhibits viral replication by 50% (IC50) is calculated and compared to that of a wild-type reference virus. The result is reported as a fold-change in susceptibility.[11]

Conclusion

Ulonivirine is a promising NNRTI with potent antiviral activity and a favorable resistance profile against common NNRTI-resistant HIV-1 strains. Its unique pharmacokinetic properties position it as a potential cornerstone of future once-weekly oral antiretroviral regimens. Further research, including the determination of its crystal structure in complex with HIV-1 RT and detailed kinetic studies, will provide deeper insights into its mechanism of action and aid in the development of even more effective and durable HIV-1 therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phenosense Combination HIV Drug Resistance Assay | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]

- 4. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. monogrambio.labcorp.com [monogrambio.labcorp.com]

- 6. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]

- 7. FPGT - Overview: Phenosense Combination HIV Drug Resistance Assay [mayocliniclabs.com]

- 8. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cenetron.com [cenetron.com]

MK-8507: A Technical Overview of its Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

December 13, 2025

Executive Summary

MK-8507, also known as ulonivirine, is a potent, orally bioavailable non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under investigation for the once-weekly treatment of HIV-1 infection.[1][2][3] Its development was ultimately halted due to safety concerns observed in a Phase 2 clinical trial when co-administered with islatravir.[4][5] This technical guide provides a comprehensive overview of the antiviral activity spectrum of MK-8507, detailing its in vitro potency, clinical efficacy from early-phase trials, and resistance profile. The document includes summaries of key experimental protocols and visual representations of its mechanism of action and clinical trial workflow.

Mechanism of Action

MK-8507 is an allosteric inhibitor of the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into DNA.[6] It binds to a hydrophobic pocket in the p66 subunit of the RT, distinct from the active site.[6] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking viral replication.

References

- 1. RESISTANCE PROFILE OF MK-8507, A NOVEL NNRTI SUITABLE FOR WEEKLY ORAL HIV TREATMENT [natap.org]

- 2. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]

- 3. ceitraining.org [ceitraining.org]

- 4. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of MK-8507: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8507, also known as ulonivirine, is a potent, orally bioavailable non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under clinical development for the once-weekly treatment of HIV-1 infection.[1][2][3] Its mechanism of action involves allosteric inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[1][4] Preclinical and early clinical studies demonstrated a promising pharmacokinetic and pharmacodynamic profile, supporting the potential for a long-acting therapeutic regimen.[1][5][6] However, the development of MK-8507 was halted during Phase 2 clinical trials due to safety concerns, specifically a dose-dependent decrease in total lymphocyte and CD4+ T-cell counts when administered in combination with islatravir.[2][7][8] This technical guide provides a comprehensive overview of the pharmacological properties of MK-8507, summarizing key data from in vitro and clinical studies.

Mechanism of Action

MK-8507 functions as an allosteric inhibitor of the HIV-1 reverse transcriptase (RT).[1][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotides for incorporation into the growing viral DNA chain, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the polymerase active site.[1][4] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step for HIV-1 replication.

References

- 1. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merck.com [merck.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Merck halts dosing in Phase II HIV-1 combination therapy trial [clinicaltrialsarena.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Development of the NNRTI MK-8507: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical development of MK-8507, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) investigated for the treatment of HIV-1 infection. This document details the core preclinical data, including in vitro efficacy, resistance profile, and key insights from early clinical pharmacology studies that informed its initial development path. While the clinical development of MK-8507 was ultimately discontinued, the preclinical findings offer valuable insights into the discovery and evaluation of next-generation NNRTIs.

In Vitro Antiviral Activity and Potency

MK-8507 demonstrated potent antiviral activity against wild-type HIV-1 in preclinical studies.[1] The primary measure of its in vitro efficacy is the half-maximal inhibitory concentration (IC50), which was determined in multiple cycle assays.

Table 1: In Vitro Potency of MK-8507 against Wild-Type HIV-1

| Parameter | Value | Assay Type | Reference |

| IC50 | ~50 nM | Multiple Cycle Assay | [1] |

| IC50 | 51.3 nM | Multiple Cycle Assay | [2] |

Resistance Profile

A critical aspect of the preclinical evaluation of any new antiretroviral is its activity against strains of HIV-1 with existing resistance mutations to drugs in the same class. MK-8507 was profiled against common NNRTI-associated resistance mutations.

Preclinical studies indicated that MK-8507 maintained activity against some of the most prevalent NNRTI-associated resistance mutations.[1] Specifically, it showed only modest changes in activity against variants like K103N and Y181C.[1] Further analysis revealed that MK-8507 had less than a 5-fold shift in potency against the common NNRTI resistance-associated variants K103N, Y181C, and G190A.[2]

In resistance selection experiments, the primary mutation observed with subtype B virus was V106A, while V106M was the primary mutation for subtypes A and C.[2] Most other observed mutations emerged in combination with these V106A/M mutations.[2]

Table 2: Activity of MK-8507 against Common NNRTI Resistance-Associated Variants

| Mutation | Fold-Shift in Potency | Reference |

| K103N | <5 | [2] |

| Y181C | <5 | [2] |

| G190A | <5 | [2] |

Mechanism of Action

MK-8507 is an allosteric inhibitor of HIV-1 reverse transcriptase.[3] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, which is distinct from the enzyme's active site.[3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle.

Figure 1. Mechanism of allosteric inhibition of HIV-1 reverse transcriptase by MK-8507.

Preclinical and Early Clinical Pharmacokinetics

Preclinical in vitro studies suggested that MK-8507 had the potential to induce the expression of CYP3A4, which could affect the metabolism of other drugs.[3][4]

Human pharmacokinetic data from Phase 1 studies in healthy volunteers and HIV-1 infected individuals demonstrated a pharmacokinetic profile that supported once-weekly oral dosing.[1][3] The mean terminal half-life in HIV-1 infected participants was observed to be between 56 and 69 hours.[1][5] Pharmacokinetics were generally dose-proportional.[1][3] A high-fat meal did not have a clinically meaningful effect on the pharmacokinetics of MK-8507.[6]

Table 3: Summary of Early Clinical Pharmacokinetic Parameters of MK-8507

| Parameter | Value | Population | Reference |

| Mean Terminal Half-life | 56-69 hours | HIV-1 Infected Adults | [1][5] |

| Mean Terminal Half-life | ~58-84 hours | Adults without HIV | [3][6] |

| Time to Maximum Concentration (Tmax) | 2-7 hours | Adults without HIV | [3][6] |

Toxicology

Detailed preclinical toxicology data from animal studies are not extensively available in the public domain. Early clinical trials in humans indicated that MK-8507 was generally well-tolerated at the doses studied.[1] However, the development of MK-8507 in combination with islatravir was halted due to safety concerns that emerged in a Phase 2 clinical trial. The trial observed dose-related decreases in total lymphocyte and CD4+ T-cell counts, which were attributed to the combination therapy, with the greatest decreases seen at the highest doses of MK-8507.[7][8]

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical studies on MK-8507 are proprietary to the manufacturer. However, the general methodologies for key in vitro assays for NNRTIs are well-established.

In Vitro Antiviral Activity Assay (Multiple Cycle Assay)

This cell-based assay is used to determine the concentration of the investigational drug required to inhibit HIV-1 replication by 50% (IC50).

Figure 2. Generalized workflow for an in vitro multiple cycle antiviral assay.

Resistance Profiling Assay (e.g., PhenoSense® Assay)

This assay is used to measure the susceptibility of different HIV-1 strains, including those with known resistance mutations, to an antiviral drug.

Figure 3. Generalized workflow for a phenotypic resistance assay.

Formulation and Chemical Synthesis

Specific details regarding the early chemical synthesis and formulation development of MK-8507 are not publicly available. For oral administration in early clinical trials, both a suspension and a tablet formulation were used.[9]

Conclusion

The preclinical profile of MK-8507 established it as a potent NNRTI with a favorable resistance profile against common mutations and pharmacokinetic properties suitable for once-weekly dosing. These promising early-stage data supported its advancement into clinical trials. However, the subsequent emergence of safety signals in a Phase 2 combination study ultimately led to the discontinuation of its development. The preclinical data and methodologies outlined in this guide remain relevant for the broader field of antiretroviral drug discovery and development, offering a valuable case study for researchers and scientists.

References

- 1. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RESISTANCE PROFILE OF MK-8507, A NOVEL NNRTI SUITABLE FOR WEEKLY ORAL HIV TREATMENT [natap.org]

- 3. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merck.com [merck.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of Ulonivirine (MK-8507): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulonivirine (MK-8507) is an investigational, orally active, non-nucleoside reverse transcriptase inhibitor (NNRTI) in clinical development for the treatment of HIV-1 infection.[1][2] With a pharmacokinetic profile supportive of once-weekly dosing, Ulonivirine represents a potential advancement in antiretroviral therapy, aiming to improve patient adherence and long-term outcomes.[3][4] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental protocols related to Ulonivirine.

Introduction

The management of Human Immunodeficiency Virus Type 1 (HIV-1) infection has been revolutionized by antiretroviral therapy (ART), transforming a once-fatal diagnosis into a manageable chronic condition. However, lifelong adherence to daily medication regimens remains a significant challenge for many individuals living with HIV. Ulonivirine (MK-8507), developed by Merck Sharp & Dohme LLC, is a novel NNRTI designed to address this challenge with its potential for once-weekly oral administration.[5] This whitepaper details the scientific journey of Ulonivirine from its discovery to its current stage of clinical investigation.

Mechanism of Action

Ulonivirine is a potent and selective inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle.[6][7] As a non-nucleoside inhibitor, it does not compete with the natural deoxynucleotide triphosphates (dNTPs) for the enzyme's active site. Instead, Ulonivirine binds to a hydrophobic pocket in the RT enzyme, located near the polymerase active site, known as the NNRTI binding pocket.[6][8]

Binding of Ulonivirine to this allosteric site induces conformational changes in the reverse transcriptase enzyme.[8] These changes alter the spatial arrangement of the enzyme's key domains, impairing its ability to catalyze the conversion of the viral RNA genome into double-stranded DNA. This ultimately halts the replication process, leading to a reduction in viral load.[2]

Figure 1: Ulonivirine's Mechanism of Action on HIV-1 Reverse Transcriptase.

Preclinical and Clinical Development

Preclinical Evaluation

Preclinical studies demonstrated Ulonivirine's high antiviral potency, with a half-maximal inhibitory concentration (IC50) of approximately 50 nM.[3] Notably, it showed only modest changes in activity against the most prevalent NNRTI-associated resistance mutations, such as K103N and Y181C.[3][9]

Clinical Trials

Ulonivirine has been evaluated in several clinical trials to assess its safety, tolerability, pharmacokinetics, and antiretroviral activity.[2] It has often been studied in combination with Islatravir (ISL), a nucleoside reverse transcriptase translocation inhibitor.[2]

A Phase 1 proof-of-concept study in treatment-naive adults with HIV-1 infection demonstrated robust antiviral activity, with single oral doses of 40 mg, 80 mg, and 600 mg resulting in mean 7-day post-dose HIV-1 RNA reductions of approximately 1.2 to 1.5 log10 copies/mL.[3]

A Phase 2b dose-ranging study (NCT04564547) evaluated once-weekly Ulonivirine (100 mg, 200 mg, or 400 mg) in combination with Islatravir (20 mg) in virologically suppressed adults.[10][11] While the study was stopped early due to decreases in total lymphocyte and CD4+ T-cell counts attributed to the Islatravir component, the combination maintained viral suppression in all participants who had reached week 24.[10][12]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Ulonivirine.

Table 1: In Vitro Antiviral Activity of Ulonivirine

| Parameter | Value | Reference |

| IC50 | ~50 nM | [3] |

Table 2: Pharmacokinetic Properties of Ulonivirine in Adults without HIV

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 2 to 7 hours | [4][13] |

| Mean Terminal Half-life (t1/2) | ~58 to 84 hours | [4][13] |

| Accumulation Ratio (Day 36/Day 22, AUC0–168hr) | 1.18 to 1.23 | [4] |

| Food Effect on Pharmacokinetics | No clinically meaningful effect | [4][13] |

Table 3: Clinical Efficacy of Single-Dose Ulonivirine Monotherapy in Treatment-Naive HIV-1 Infected Adults

| Dose | Mean 7-Day HIV-1 RNA Reduction (log10 copies/mL) | Reference |

| 40 mg | ~1.2 | [3] |

| 80 mg | ~1.5 | [3] |

| 600 mg | ~1.5 | [3] |

Table 4: Safety and Tolerability of Ulonivirine in Clinical Trials

| Adverse Event Profile | Observations | Reference |

| Most Common Adverse Events (Monotherapy) | Nasopharyngitis, Headache | [3] |

| Drug-Related Adverse Events (Combination with Islatravir) | Fatigue, Diarrhea, Headache, Nausea | [10] |

| Discontinuation due to Adverse Events (Monotherapy) | None | [3] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of Ulonivirine.

HIV-1 Viral Load Quantification

Principle: The amount of HIV-1 RNA in plasma is quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR) assays.

Methodology (Example: Roche COBAS® AmpliPrep/COBAS® TaqMan® HIV-1 Test, v2.0):

-

Sample Preparation: Plasma samples are collected in EDTA tubes. Automated sample preparation is performed to isolate and purify HIV-1 RNA.[3][14]

-

Reverse Transcription: The purified viral RNA is reverse transcribed into complementary DNA (cDNA).[14]

-

Real-Time PCR: The cDNA is amplified using primers targeting conserved regions of the HIV-1 genome. Fluorescently labeled probes bind to the amplified product, and the increase in fluorescence is measured in real-time to quantify the initial amount of viral RNA.[14]

-

Quantification: The viral load is reported in copies of HIV-1 RNA per milliliter of plasma (copies/mL).[14]

Figure 2: Workflow for HIV-1 Viral Load Quantification by RT-qPCR.

HIV-1 Drug Resistance Testing

Principle: Genotypic and phenotypic assays are used to determine the susceptibility of a patient's HIV-1 strain to antiretroviral drugs.

5.2.1. Genotypic Assays

Methodology (Example: Sanger Sequencing):

-

RNA Extraction and RT-PCR: Viral RNA is extracted from a plasma sample and the reverse transcriptase gene is amplified via RT-PCR.[7]

-

Sequencing: The amplified DNA is sequenced using the Sanger chain-termination method.[7]

-

Mutation Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations known to be associated with drug resistance.[7]

-

Interpretation: The presence of specific resistance-associated mutations is used to infer resistance to particular drugs.[7]

5.2.2. Phenotypic Assays

Methodology (Example: Recombinant Virus Assays like Antivirogram®):

-

Gene Amplification and Cloning: The patient's viral reverse transcriptase and protease genes are amplified and cloned into a laboratory strain of HIV-1 that lacks these genes.[1]

-

Viral Culture: The resulting recombinant virus is cultured in the presence of serial dilutions of the antiretroviral drug being tested.[1]

-

IC50 Determination: The concentration of the drug that inhibits viral replication by 50% (IC50) is determined.[1]

-

Fold Change Calculation: The IC50 for the patient's virus is compared to the IC50 of a wild-type reference virus. The result is reported as a fold-change in susceptibility.[1]

Figure 3: Comparative Workflow of Genotypic and Phenotypic HIV Drug Resistance Testing.

Conclusion and Future Directions

Ulonivirine (MK-8507) is a promising investigational NNRTI with a pharmacokinetic profile that supports a once-weekly oral dosing regimen. Clinical studies have demonstrated its potent antiviral activity. While its development in combination with Islatravir has faced challenges related to the safety profile of Islatravir, the potential of Ulonivirine as a component of future long-acting antiretroviral therapies remains significant. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in combination with other antiretroviral agents. The development of Ulonivirine underscores the ongoing commitment to simplifying HIV treatment and improving the quality of life for people living with HIV.

References

- 1. academic.oup.com [academic.oup.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ulonivirine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iasusa.org [iasusa.org]

- 10. IAS 2025: Once-weekly oral ART with ulonivirine plus islatravir: 24-week phase 2 results | HIV i-Base [i-base.info]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. merck.com [merck.com]

- 13. researchgate.net [researchgate.net]

- 14. hiv.guidelines.org.au [hiv.guidelines.org.au]

MK-8507: A Technical Overview of a Potential Once-Weekly HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8507 is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under investigation as a potential once-weekly oral treatment for HIV-1 infection. Possessing a promising preclinical profile characterized by potent antiviral activity against wild-type and common NNRTI-resistant variants, along with a pharmacokinetic profile supportive of extended dosing intervals, MK-8507 reached Phase 2 clinical development. However, its development was halted due to safety concerns, specifically observed decreases in total lymphocyte and CD4+ T-cell counts in trial participants. This technical guide provides a comprehensive overview of the available preclinical and clinical data on MK-8507, including its mechanism of action, in vitro pharmacology, pharmacokinetics, resistance profile, and clinical trial findings. Detailed methodologies for key experiments are summarized, and critical pathways and workflows are visualized to offer a thorough understanding of this investigational agent.

Introduction

The development of long-acting antiretroviral therapies holds the promise of improving adherence and quality of life for people living with HIV. MK-8507 emerged as a potent NNRTI with a long plasma half-life, positioning it as a candidate for a once-weekly oral regimen.[1][2] This document synthesizes the publicly available scientific and clinical data on MK-8507 to serve as a technical resource for the research and drug development community.

Mechanism of Action

MK-8507 is an allosteric inhibitor of the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into DNA.[3] Like other NNRTIs, MK-8507 binds to a hydrophobic pocket in the p66 subunit of the RT, distinct from the active site.[3] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the polymerase activity, thereby preventing the synthesis of viral DNA.[4]

Signaling Pathway: HIV-1 Reverse Transcription and NNRTI Inhibition

The following diagram illustrates the HIV-1 reverse transcription process and the mechanism of inhibition by NNRTIs like MK-8507.

In Vitro Pharmacology

Antiviral Potency

MK-8507 demonstrated potent antiviral activity against wild-type HIV-1 in cell-based assays.[5][6] The half-maximal inhibitory concentration (IC50) was determined to be approximately 51.3 nM.[2][6]

Resistance Profile

In vitro resistance selection studies were conducted to identify the mutational pathways leading to MK-8507 resistance. These studies showed that the primary mutation selected was V106A in subtype B virus and V106M in subtypes A and C.[2][6] Other mutations observed in combination with V106A/M included E138K, H221Y, Y188L, P225H, F227C/L, M230L, L234I, P236L, and Y318F.[6] Importantly, MK-8507 retained activity against common NNRTI resistance-associated variants such as K103N, Y181C, and G190A, with less than a 5-fold shift in IC50.[2][6]

Table 1: In Vitro Antiviral Activity and Resistance Profile of MK-8507

| Parameter | Value/Description |

| IC50 (Wild-Type HIV-1) | 51.3 nM[2][6] |

| Primary Resistance Mutations | V106A (Subtype B), V106M (Subtypes A and C)[2][6] |

| Other Selected Mutations | E138K, H221Y, Y188L, P225H, F227C/L, M230L, L234I, P236L, Y318F[6] |

| Activity against Common NNRTI Variants (K103N, Y181C, G190A) | <5-fold shift in IC50[2][6] |

Experimental Protocols: In Vitro Assays

A multiple-cycle assay was utilized to determine the IC50 of MK-8507 against wild-type HIV-1.[6] While specific cell lines and viral strains used for MK-8507 are not detailed in the public domain, a general protocol for such an assay is as follows:

-

Cell Culture: A suitable host cell line (e.g., MT-4, CEM-SS) is cultured under standard conditions.

-

Viral Infection: Cells are infected with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection.

-

Drug Treatment: Immediately after infection, cells are treated with serial dilutions of MK-8507.

-

Incubation: The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

-

Endpoint Measurement: Viral replication is quantified by measuring a relevant endpoint, such as p24 antigen production in the culture supernatant (using ELISA) or cell viability (using assays like MTT or CellTiter-Glo).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

The selection of resistant variants was performed by culturing HIV-1 in the presence of escalating concentrations of MK-8507.[6]

-

Initial Culture: HIV-1 is cultured in a suitable T-cell line in the presence of a starting concentration of MK-8507 (typically around the IC50).

-

Passaging: The culture supernatant containing progeny virus is harvested and used to infect fresh cells with an increased concentration of MK-8507.

-

Dose Escalation: This process is repeated for multiple passages, with the drug concentration gradually increased as viral replication becomes evident at each concentration.

-

Genotypic Analysis: Once high-level resistance is achieved, the proviral DNA from the resistant virus is sequenced to identify mutations in the reverse transcriptase gene.

The PhenoSense® assay was used to determine the susceptibility of different HIV-1 variants to MK-8507.[6] This is a single-cycle replication assay.

Pharmacokinetics

Phase 1 studies in healthy adults and treatment-naive adults with HIV-1 infection established the pharmacokinetic profile of MK-8507.[3][5][7]

Table 2: Pharmacokinetic Parameters of MK-8507 in Humans

| Parameter | Value |

| Mean Terminal Half-life (t½) | 56 - 84 hours[3][5][7] |

| Time to Maximum Concentration (Tmax) | 2 - 7 hours[3] |

| Dose Proportionality | Approximately dose-proportional from 2 to 1,200 mg[3] |

Experimental Protocols: Phase 1 Clinical Trials

Two key Phase 1 studies provided the initial pharmacokinetic and safety data for MK-8507.

-

Design: Randomized, double-blind, placebo-controlled.[3]

-

Participants: Healthy adults without HIV.[3]

-

Dosing: Single oral ascending doses ranging from 2 to 400 mg.[3]

-

Assessments: Pharmacokinetic profiling through serial blood sampling, safety and tolerability monitoring.[3]

-

Design: Randomized, double-blind, placebo-controlled.[3]

-

Participants: Healthy adults without HIV.[3]

-

Dosing:

-

Assessments: Pharmacokinetic profiling, safety and tolerability, and a substudy to assess the interaction with midazolam (a CYP3A4 substrate).[3]

-

Design: Open-label, single-dose.[5]

-

Participants: 18 treatment-naive adults with HIV-1 infection (plasma HIV-1 RNA ≥10,000 copies/mL and CD4+ T-cell count >200 cells/mm³).[5]

-

Dosing: Single oral doses of 40, 80, or 600 mg.[5]

-

Assessments:

Clinical Development and Discontinuation

Phase 2 IMAGINE-DR Trial (NCT04564547)

MK-8507 advanced to a Phase 2b clinical trial, IMAGINE-DR, in combination with islatravir (a nucleoside reverse transcriptase translocation inhibitor) as a once-weekly oral regimen.[8][9][10]

-

Design: Randomized, active-controlled, double-blind, dose-ranging study.[8][10]

-

Participants: Adults with HIV-1 who were virologically suppressed on a daily regimen of bictegravir/emtricitabine/tenofovir alafenamide (BIC/FTC/TAF).[8][10]

-

Intervention: Switch to a once-weekly combination of islatravir and varying doses of MK-8507.[9]

Discontinuation of Development

In November 2021, Merck announced the discontinuation of dosing in the IMAGINE-DR trial and paused the development of MK-8507.[8] The decision was based on the recommendation of an external Data Monitoring Committee (eDMC) which observed a dose-dependent decrease in total lymphocyte and CD4+ T-cell counts in participants receiving the MK-8507 and islatravir combination.[8] The greatest decreases were observed at the highest doses of MK-8507.[8]

Conclusion

MK-8507 represented a promising development in the quest for long-acting oral HIV therapies. Its potent in vitro activity against a range of HIV-1 variants and its favorable pharmacokinetic profile supported its progression into clinical trials. However, the emergence of safety signals in the Phase 2 IMAGINE-DR trial, specifically the reduction in lymphocyte and CD4+ T-cell counts, led to the discontinuation of its development. The data and methodologies summarized in this technical guide provide a valuable case study for the scientific community, highlighting both the potential and the challenges in the development of novel antiretroviral agents. Further investigation into the mechanism of the observed hematological effects could provide important insights for future drug development efforts in the field of HIV.

References

- 1. HIV Drug Resistance Database [hivdb.stanford.edu]

- 2. NNRTI MK-8507 Selects V106 Mutations, Active Against Common NNRTI Mutations [natap.org]

- 3. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-resolution view of HIV-1 reverse transcriptase initiation complexes and inhibition by NNRTI drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RESISTANCE PROFILE OF MK-8507, A NOVEL NNRTI SUITABLE FOR WEEKLY ORAL HIV TREATMENT [natap.org]

- 7. researchgate.net [researchgate.net]

- 8. merck.com [merck.com]

- 9. lapal.medicinespatentpool.org [lapal.medicinespatentpool.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Cellular Targets of MK-8507: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets of MK-8507, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). The document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols used for its characterization, and provides visual representations of its signaling pathway and experimental workflows.

Executive Summary

MK-8507, also known as ulonivirine, is a potent and selective allosteric inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1][2] As an NNRTI, its primary cellular target is the viral enzyme essential for the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle. MK-8507 binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, which is distinct from the active site.[3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity. Preclinical and clinical studies have demonstrated its high antiviral potency and a pharmacokinetic profile that supports once-weekly oral administration.[5][6][7] However, the clinical development of MK-8507 was paused due to observed decreases in total lymphocyte and CD4+ T-cell counts in a Phase 2 trial when used in combination with islatravir.[8]

Mechanism of Action and Cellular Target

The sole identified cellular target of MK-8507 is the HIV-1 reverse transcriptase. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause termination, MK-8507 acts non-competitively.

-

Binding Site: MK-8507 binds to a well-characterized allosteric site within the p66 subunit of the HIV-1 RT, approximately 10 Å from the polymerase active site.[3][4] This site is often referred to as the NNRTI binding pocket (NNIBP).

-

Inhibitory Action: The binding of MK-8507 to the NNIBP induces a conformational change in the three-dimensional structure of the enzyme. This distortion of the enzyme's structure is thought to restrict the mobility of the "thumb" and "finger" subdomains of the p66 subunit, which is critical for the proper positioning of the nucleic acid template and primer and for the catalytic activity of the polymerase. This ultimately leads to the inhibition of DNA synthesis from the viral RNA template.

Quantitative Data on MK-8507 Activity

The antiviral potency of MK-8507 has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity of MK-8507 against Wild-Type HIV-1

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 | ~50 nM | Preclinical studies | [5][6] |

| IC50 | 51.3 nM | Multiple cycle assay | [9] |

Table 2: Antiviral Activity of MK-8507 against NNRTI-Resistant HIV-1 Variants

| Resistant Mutant | Fold Change in IC50 | Assay | Reference |

| K103N | <5-fold | Multiple cycle assay | [9] |

| Y181C | <5-fold | Multiple cycle assay | [9] |

| G190A | <5-fold | Multiple cycle assay | [9] |

Table 3: Primary Resistance-Associated Mutations Selected by MK-8507 In Vitro

| HIV-1 Subtype | Primary Mutation | Reference |

| Subtype B | V106A | [9] |

| Subtypes A and C | V106M | [9] |

Experimental Protocols

Detailed, step-by-step protocols for the characterization of MK-8507 are often proprietary. However, this section outlines the principles and generalized methodologies for the key experiments cited in the literature.

IC50 Determination using a Multiple Cycle Assay

Principle: This assay determines the concentration of a drug required to inhibit 50% of viral replication in a cell culture system over multiple rounds of infection.

Generalized Protocol:

-

Cell Plating: Seed permissive host cells (e.g., MT-4 cells) in a 96-well microplate.

-

Compound Dilution: Prepare a serial dilution of MK-8507 in culture medium.

-

Infection: Add a standardized amount of wild-type HIV-1 virus stock to the wells containing the host cells and the different concentrations of MK-8507. Include control wells with no virus and virus with no drug.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

Quantification of Viral Replication: Measure a marker of viral replication. A common method is to quantify the activity of viral reverse transcriptase in the culture supernatant or to measure the level of a viral protein (e.g., p24 antigen) using an ELISA.

-

Data Analysis: Plot the percentage of viral inhibition against the log concentration of MK-8507. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vitro Resistance Selection Studies

Principle: This experiment is designed to identify the genetic mutations in HIV-1 that confer resistance to a drug. This is achieved by culturing the virus in the presence of escalating concentrations of the drug over a prolonged period.

Generalized Protocol:

-

Initial Culture: Infect a culture of permissive cells with wild-type HIV-1 in the presence of a low concentration of MK-8507 (typically at or below the IC50).

-

Monitoring and Passage: Monitor the culture for signs of viral replication. When viral breakthrough is observed, harvest the cell-free supernatant containing the virus.

-

Dose Escalation: Use the harvested virus to infect a fresh culture of cells in the presence of a higher concentration of MK-8507.

-

Iterative Process: Repeat the monitoring and passaging with increasing drug concentrations for several weeks or months.

-

Genotypic Analysis: Once a virus population that can replicate at high concentrations of MK-8507 is selected, isolate the viral RNA. Perform reverse transcription PCR (RT-PCR) to amplify the reverse transcriptase gene, followed by DNA sequencing to identify mutations that have arisen compared to the original wild-type virus.

PhenoSense® Assay for Resistance Profiling

Principle: The PhenoSense® assay is a commercially available phenotypic drug resistance test. It measures the ability of a patient's HIV-1 virus to replicate in the presence of different antiretroviral drugs. For characterizing MK-8507, this assay was used to assess its activity against a panel of clinical NNRTI-resistant variants.

Generalized Protocol:

-

Sample Preparation: Patient-derived plasma containing HIV-1 is the starting material. Viral RNA is extracted from the plasma.

-

Generation of Recombinant Virus: The reverse transcriptase and protease regions of the patient's virus are amplified by RT-PCR and inserted into a standardized HIV-1 laboratory vector that lacks these genes but contains a luciferase reporter gene.

-

Production of Pseudovirions: The resulting recombinant viral vector DNA is transfected into producer cells, which generate infectious virus particles containing the patient-derived reverse transcriptase and protease.

-

Infection and Drug Susceptibility Testing: The pseudovirions are used to infect target cells in the presence of serial dilutions of MK-8507 and other antiretroviral drugs.

-

Luciferase Measurement: The amount of viral replication is quantified by measuring the luciferase activity in the infected cells.

-

Data Analysis: The IC50 for each drug is calculated and compared to the IC50 against a wild-type reference virus. The result is reported as a fold-change in susceptibility.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of MK-8507 on HIV-1 reverse transcriptase.

Experimental Workflow Diagram

Caption: Generalized workflow for in vitro resistance selection studies.

References

- 1. HIV Phenosense (Sendout) | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]

- 2. Ulonivirine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. mayocliniclabs.com [mayocliniclabs.com]

- 4. journals.asm.org [journals.asm.org]

- 5. RESISTANCE PROFILE OF MK-8507, A NOVEL NNRTI SUITABLE FOR WEEKLY ORAL HIV TREATMENT [natap.org]

- 6. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Screening Assays for Use of Broadly Neutralizing Antibodies in People Living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NNRTI MK-8507 Selects V106 Mutations, Active Against Common NNRTI Mutations [natap.org]

- 9. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

MK-8507 In Vitro Assay Protocols: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of MK-8507, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection. MK-8507 has demonstrated high potency against wild-type HIV-1 and certain NNRTI-resistant strains, with a pharmacokinetic profile that supports once-weekly oral dosing.[1][2] The protocols outlined below cover key assays for characterizing the antiviral activity, cytotoxicity, and potential off-target effects of this compound.

Antiviral Activity of MK-8507

MK-8507 is an allosteric inhibitor of HIV-1 reverse transcriptase, binding to the NNRTI hydrophobic binding pocket.[2] Its in vitro antiviral efficacy has been assessed through various cell-based and enzymatic assays.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of MK-8507 against wild-type HIV-1 and common NNRTI-resistant variants.

Table 1: In Vitro Anti-HIV-1 Activity of MK-8507

| Assay Type | HIV-1 Strain/Subtype | Cell Line/System | Parameter | Value (nM) |

| Cell-Based Antiviral Assay | Wild-Type (Subtype B) | Multiple cycle assay | IC50 | 51.3[3] |

| Cell-Based Antiviral Assay | Wild-Type | Preclinical studies | IC50 | ~50[1] |

Table 2: Activity of MK-8507 against NNRTI-Resistant HIV-1 Variants

| Resistance Mutation | Fold Change in Susceptibility vs. Wild-Type |

| K103N | <5[3][4] |

| Y181C | <5[3][4] |

| G190A | <5[3][4] |

| V106A | 0.9 - 544.0 (emerged in selection)[3] |

| V106M | 0.9 - 544.0 (emerged in selection)[3] |

| E138K | Combination with V106A/M[3] |

| H221Y | Combination with V106A/M[3] |

| Y188L | Combination with V106A/M[3] |

| P225H | Combination with V106A/M[3] |

| F227C/L | Combination with V106A/M[3] |

| M230L | Combination with V106A/M[3] |

| L234I | Combination with V106A/M[3] |

| P236L | Combination with V106A/M[3] |

| Y318F | Combination with V106A/M[3] |

Note: In the PhenoSense® assay, MK-8507 maintained a <5-fold shift against 13 of 21 clinical NNRTI variants tested.[3]

Table 3: Cytotoxicity and Selectivity Index of MK-8507

| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Various | Data not publicly available | Data not publicly available |

While cytotoxicity assays were performed, specific CC50 values for MK-8507 are not available in the public domain.[3] A high selectivity index is desirable, indicating that the compound is effective at concentrations that are not toxic to host cells.

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Cell-Free)

This assay directly measures the inhibitory effect of MK-8507 on the enzymatic activity of recombinant HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and Oligo(dT) primer

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

MK-8507 stock solution

-

96-well plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of MK-8507 in the assay buffer.

-

In a 96-well plate, combine the poly(A) template, oligo(dT) primer, and dNTPs.

-

Add the diluted MK-8507 or vehicle control to the wells.

-

Initiate the reaction by adding recombinant HIV-1 RT to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction and precipitate the newly synthesized DNA (e.g., using trichloroacetic acid).

-

Transfer the precipitate to a filter plate and wash to remove unincorporated labeled dNTPs.

-

Quantify the incorporated labeled dNTPs using a scintillation counter or fluorescence plate reader.

-

Calculate the percent inhibition for each MK-8507 concentration relative to the vehicle control and determine the IC50 value.

References

- 1. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RESISTANCE PROFILE OF MK-8507, A NOVEL NNRTI SUITABLE FOR WEEKLY ORAL HIV TREATMENT [natap.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of MK-8507 in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8507 is a novel, potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under investigation for the once-weekly oral treatment of HIV-1 infection.[1][2][3] Accurate quantification of MK-8507 in plasma is crucial for pharmacokinetic studies, dose-finding, and assessing the relationship between drug exposure and antiviral efficacy.[4] This document provides detailed application notes and protocols for the determination of MK-8507 concentrations in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective method for bioanalysis.[1][5][6]

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

MK-8507, like other NNRTIs, inhibits the activity of HIV-1 reverse transcriptase (RT), an essential enzyme for the virus to replicate its RNA genome into DNA that can be integrated into the host cell's genome.[7][8] NNRTIs bind to a hydrophobic pocket on the p66 subunit of the RT, which is distinct from the active site.[1][9] This binding induces a conformational change in the enzyme, thereby inhibiting its function non-competitively.[10]

Quantitative Data Summary

Pharmacokinetic studies have established key parameters for MK-8507 in human plasma. The following tables summarize the analytical method's performance and the pharmacokinetic properties of MK-8507.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Value | Reference |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL (2.03 nM) | [1] |

| Linear Calibration Range | 1.0 - 1000 ng/mL | [1] |

| Mean Intrarun Accuracy | 94.8% - 113% | [1] |

| Intrarun Precision (%CV) | ≤6.2% | [1] |

| Mean Interrun Accuracy | Data available, specific values not cited | [1] |

Table 2: Pharmacokinetic Parameters of MK-8507 in Adults without HIV

| Dose | Tmax (h) | Terminal Half-life (h) | C168hr (ng/mL) | Reference |

| Single Doses (2-1200 mg) | 2 - 7 | 58 - 84 | - | [1][2] |

| 100 mg (multiple doses) | ~3 - 5 | 67 - 74 | Achieved antiviral efficacy target | [1] |

| 200 mg (multiple doses) | ~3 - 5 | 67 - 74 | Achieved antiviral efficacy target | [1] |

| 400 mg (multiple doses) | ~3 - 5 | 67 - 74 | Achieved antiviral efficacy target | [1] |

Experimental Protocols

The following protocols are based on established methods for the quantification of small molecules in plasma and specific information available for MK-8507.[1][11][12][13][14]

Experimental Workflow Overview

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[11][12][15]

Materials:

-

Human plasma samples (stored at -80°C)

-

MK-8507 analytical standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled MK-8507)

-

Acetonitrile (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL) or 96-well plates

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge (capable of >14,000 x g)

Procedure:

-

Thaw plasma samples on ice.

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of MK-8507 standard into blank human plasma.

-

In a microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC.

-

Add 10 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Incubate at 4°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or well in a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

This protocol outlines typical parameters for a Waters Acquity UPLC system coupled to a tandem quadrupole mass spectrometer.[1][16]

Instrumentation:

-

Waters Acquity UPLC System

-

Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S) with a turbo ionspray interface

Chromatographic Conditions:

-

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: Linear gradient to 95% B

-

2.5-3.0 min: Hold at 95% B

-

3.1-4.0 min: Return to 5% B and equilibrate

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[1]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

MK-8507: To be determined by direct infusion of the analytical standard.

-

Internal Standard: To be determined by direct infusion of the IS.

-

-

Source Temperature: 500°C

-

IonSpray Voltage: -4500 V

-

Collision Gas: Nitrogen

-

Curtain Gas: 30 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

Bioanalytical Method Validation

The described method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) to ensure its reliability for the analysis of study samples.[2][17][18] Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of MK-8507 and the IS in blank plasma from at least six different sources.

-

Linearity and Range: A calibration curve with at least six non-zero standards should demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) ≥ 0.99.

-

Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

-

Recovery: The efficiency of the extraction process should be consistent and reproducible.

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by endogenous plasma components.

-

Stability: Evaluation of the stability of MK-8507 in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top, and long-term storage).

Conclusion

The LC-MS/MS method outlined in this document provides a robust and sensitive approach for the quantification of MK-8507 in human plasma. The detailed protocols for sample preparation and analysis, along with the summary of quantitative data, serve as a valuable resource for researchers in the field of antiretroviral drug development. Adherence to proper bioanalytical method validation guidelines is essential to ensure the generation of high-quality data for pharmacokinetic and clinical studies.

References

- 1. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. labs.iqvia.com [labs.iqvia.com]

- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 5. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]

- 8. researchgate.net [researchgate.net]

- 9. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity | MDPI [mdpi.com]

- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. benchchem.com [benchchem.com]

- 14. agilent.com [agilent.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. lcms.cz [lcms.cz]

- 17. moh.gov.bw [moh.gov.bw]

- 18. fda.gov [fda.gov]

Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of MK-8507

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8507 is a novel and potent non-nucleoside reverse transcriptase inhibitor (NNRTI) under investigation for the treatment of HIV-1 infection, with the potential for once-weekly oral administration.[1][2] As an allosteric inhibitor, MK-8507 binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, approximately 10 Å from the polymerase active site, inducing conformational changes that inhibit the enzyme's function.[1] Preclinical studies have demonstrated its high antiviral potency, with a half-maximal inhibitory concentration (IC50) of approximately 50-51.3 nM against wild-type HIV-1.[2][3] Notably, MK-8507 has shown activity against common NNRTI-resistant viral variants.[1][3]

These application notes provide detailed protocols for cell-based assays to quantify the in vitro antiviral efficacy and cytotoxicity of MK-8507. The described methods are essential for the preclinical evaluation of MK-8507 and other NNRTI candidates.

Data Presentation

The following tables summarize the key in vitro virological data for MK-8507.

Table 1: In Vitro Antiviral Activity of MK-8507 against Wild-Type HIV-1

| Parameter | Value | Reference |

| Half-maximal Inhibitory Concentration (IC50) | 51.3 nM | [3] |

| Half-maximal Effective Concentration (EC50) | ~50 nM | [2] |

Table 2: In Vitro Activity of MK-8507 against Common NNRTI-Resistant HIV-1 Variants

| Variant | Fold-Shift in Potency | Reference |

| K103N | <5 | [3] |

| Y181C | <5 | [3] |

| G190A | <5 | [3] |

Signaling Pathway and Mechanism of Action

MK-8507 targets the HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. The diagram below illustrates the simplified HIV-1 lifecycle and the point of inhibition by NNRTIs like MK-8507.

Caption: Simplified HIV-1 lifecycle and the inhibitory action of MK-8507.

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are designed to assess the antiviral activity and cytotoxicity of MK-8507.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of MK-8507 that may be toxic to the host cells, which is crucial for calculating the selectivity index. The MT-4 human T-cell leukemia line is highly susceptible to HIV infection and is a suitable model.[4][5]

Materials:

-

MT-4 cells

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

-

MK-8507 stock solution (in DMSO)

-

96-well flat-bottom microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed the 96-well plate with MT-4 cells at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[4]

-

Prepare serial dilutions of MK-8507 in complete culture medium.

-

Add 100 µL of the diluted compound to the appropriate wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).

-

Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator, corresponding to the duration of the antiviral assay.[4]

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated cell control and determine the 50% cytotoxic concentration (CC50).

HIV-1 p24 Antigen Production Assay

This assay quantifies the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is a direct measure of viral replication.

Materials:

-

MT-4 cells

-

HIV-1 stock (e.g., NL4-3)

-

MK-8507 stock solution

-

96-well plates

-